molecular formula C14H15NO B038533 2-(3-Propyloxiran-2-yl)quinoline CAS No. 124779-43-7

2-(3-Propyloxiran-2-yl)quinoline

Cat. No.: B038533
CAS No.: 124779-43-7
M. Wt: 213.27 g/mol
InChI Key: NVTNTMLDKKBOPS-UHFFFAOYSA-N
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Description

2-(3-Propyloxiran-2-yl)quinoline is a quinoline derivative featuring an oxirane (epoxide) ring substituted at the 2-position of the quinoline core, with a propyl group attached to the oxirane’s 3-position. The quinoline scaffold is a privileged structure in medicinal and materials chemistry due to its aromaticity, planar geometry, and ability to engage in π-π stacking interactions. The unique substitution pattern of this compound—specifically the 2-position oxirane-propyl moiety—distinguishes it from classical quinoline derivatives, which often bear substituents at the 4-position (e.g., piperazine or oxazine rings in chloroquine and hydroxychloroquine) .

Properties

CAS No.

124779-43-7

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(3-propyloxiran-2-yl)quinoline

InChI

InChI=1S/C14H15NO/c1-2-5-13-14(16-13)12-9-8-10-6-3-4-7-11(10)15-12/h3-4,6-9,13-14H,2,5H2,1H3

InChI Key

NVTNTMLDKKBOPS-UHFFFAOYSA-N

SMILES

CCCC1C(O1)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CCCC1C(O1)C2=NC3=CC=CC=C3C=C2

Synonyms

1,2-epoxy-1-(2-quinolyl)pentane
EQU5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-1-(2-quinolyl)pentane can be synthesized through several methods. One common approach involves the epoxidation of 1-(2-quinolyl)pent-1-ene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .

Industrial Production Methods

Industrial production of 1,2-epoxy-1-(2-quinolyl)pentane may involve the use of more scalable and efficient methods. For instance, the epoxidation of 1-(2-quinolyl)pent-1-ene can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers higher yields and is more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1-(2-quinolyl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Epoxy-1-(2-quinolyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-epoxy-1-(2-quinolyl)pentane involves the interaction of its epoxide group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects, such as enzyme inhibition and DNA modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key differences between 2-(3-Propyloxiran-2-yl)quinoline and structurally related quinoline derivatives:

Compound Substituent Position Key Functional Groups Electronic Effects UV-Vis Absorption (λmax)
2-(3-Propyloxiran-2-yl)quinoline 2-position Oxirane (epoxide) + propyl Electron-withdrawing (oxirane), moderate steric bulk Not reported (inference: ~320–370 nm)
Chloroquine 4-position Piperazine ring Electron-donating (amine groups), flexible side chain ~343 nm (quinoline π–π* transition)
Hydroxychloroquine 4-position Oxazine ring + hydroxyl Electron-donating (hydroxyl), increased polarity Similar to chloroquine
4-Methoxyquinoline derivatives (e.g., 6d) 4-position Methoxy + styryl/aryl groups Strong electron-donating (methoxy), enhanced π–π* transitions ~340 nm (intense absorption)

Key Findings

Electronic Properties: The oxirane group in 2-(3-Propyloxiran-2-yl)quinoline is electron-withdrawing, which may reduce electron density on the quinoline ring compared to 4-methoxyquinoline derivatives (e.g., compound 6d). This could diminish π–π* transition intensities, as observed in 4-fluoro-substituted quinolines . Chloro or methoxy substituents on styryl/aryl groups (e.g., in 6d, 6f) enhance absorption intensities due to increased electron affinity, whereas fluoro groups show weaker effects . The propyl-oxirane combination likely induces moderate electron withdrawal, analogous to chloro substituents but with added steric effects.

UV-Vis Absorption Trends: While 4-methoxyquinolines exhibit strong absorption at ~340 nm (attributed to π–π* transitions), 2-(3-Propyloxiran-2-yl)quinoline’s absorption profile is hypothesized to shift toward shorter wavelengths (e.g., ~320–350 nm) due to reduced conjugation from the 2-position substituent.

Biological and Reactivity Implications: The 4-position piperazine/oxazine rings in chloroquine derivatives enable interactions with heme in malaria parasites.

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